molecular formula C6H7BrN2 B1276636 5-Bromo-4-methylpyridin-3-amine CAS No. 850892-12-5

5-Bromo-4-methylpyridin-3-amine

Cat. No.: B1276636
CAS No.: 850892-12-5
M. Wt: 187.04 g/mol
InChI Key: VZPJBIMRSJQEMB-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4-methylpyridin-3-amine can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then reacted with ammonia or an amine to introduce the amino group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the efficient production of the compound in moderate to good yields. The reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

5-Bromo-4-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .

Properties

IUPAC Name

5-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJBIMRSJQEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427648
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850892-12-5
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound is obtained by reducing 3-bromo-4-methyl-5-nitropyridine (Intermediate 29.5) with iron in a manner similar to the synthesis of Intermediate 29.7, on the scale of 10 mmol.
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